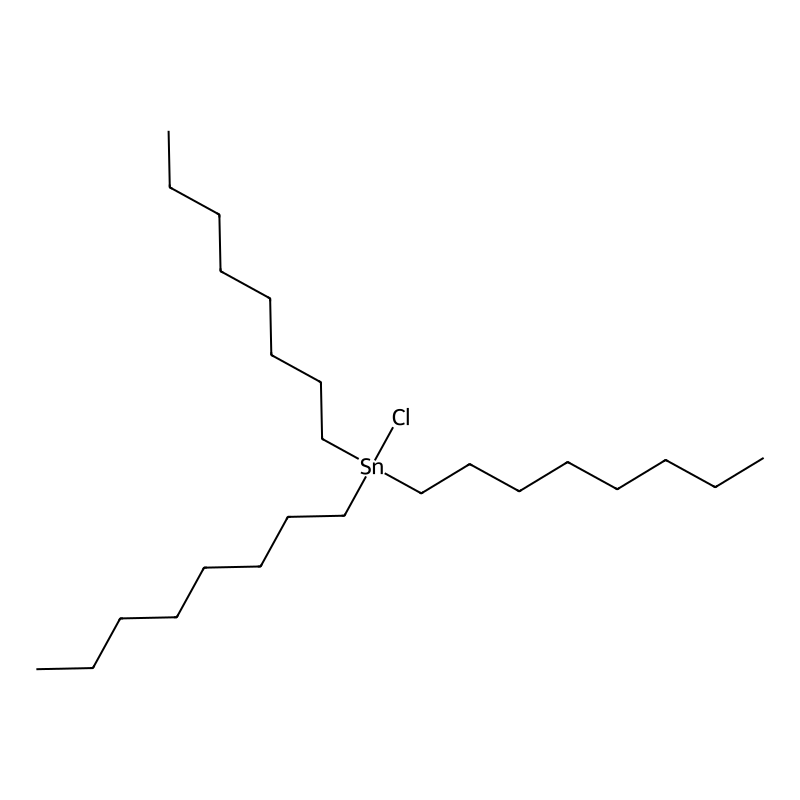

Trioctyltin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studying its biological effects:

- Endocrine disruption research: TBTC is a well-documented endocrine disruptor, meaning it can interfere with the hormonal systems of organisms. Researchers use TBTC to study the mechanisms of endocrine disruption and its potential effects on various species, including in vitro and in vivo models. )

- Investigating its impact on specific biological processes: TBTC can also be used to investigate its specific effects on various biological processes, such as immune function and reproductive health. These studies contribute to a broader understanding of the potential risks associated with exposure to TBTC and similar compounds.

Understanding its environmental fate:

Trioctyltin chloride is an organotin compound with the molecular formula and a molecular weight of 493.82 g/mol. It appears as a colorless oil with a density of approximately 1.04 g/mL at 20°C. The compound is known for its hydrophobic nature and is sparingly soluble in chloroform. Trioctyltin chloride is classified as hazardous, with risk codes indicating that it can irritate the eyes, respiratory system, and skin, and may cause long-term adverse effects in aquatic environments .

The primary mechanism of action of trioctyltin chloride is related to its ability to mimic the natural hormone estrogen. This endocrine disruption can have various effects on organisms, particularly impacting their reproductive systems. In marine environments, TBT can cause imposex, a condition in which female mollusks develop male sex organs.

Trioctyltin chloride is a toxic compound and can cause adverse effects on humans and the environment.

- Toxicity: Exposure to TBT can cause irritation to the skin, eyes, and respiratory system. Chronic exposure has been linked to endocrine disruption and developmental problems.

- Environmental Impact: TBT is highly toxic to many marine organisms, particularly mollusks. Its persistence in the environment and its ability to bioaccumulate in the food chain pose a significant threat to marine ecosystems.

Trioctyltin chloride exhibits significant biological activity, particularly as an antifungal agent and pesticide. Its toxicity profile indicates that it is very toxic to aquatic life, which raises concerns regarding its environmental impact. Studies have shown that organotin compounds like trioctyltin chloride can disrupt endocrine functions in various organisms, leading to reproductive and developmental issues . This compound has also been investigated for its potential use in selective ion electrodes due to its ability to interact with chloride ions .

Trioctyltin chloride can be synthesized through several methods:

- Direct Reaction: It can be prepared by reacting tin powder with octyl chloride or octyl magnesium bromide.

- Using Trichlorophenyl Stannane: Another method involves the reaction of trichloro(phenyl) stannane with octyl compounds .

- Polymerization: It can also be synthesized by polymerizing tributyltin chloride with fatty acids .

These methods highlight the versatility of trioctyltin chloride in synthetic chemistry.

Trioctyltin chloride has a variety of applications:

- Catalyst: Used in the production of other organotin compounds, such as dibutyltin and stannous octoate.

- Stabilizer: Acts as a stabilizer in plastics and coatings.

- Agricultural Chemicals: Employed as a pesticide and fungicide.

- Antifungal Agents: Utilized in coatings for daily necessities to prevent fungal growth .

Research on interaction studies involving trioctyltin chloride has focused on its electrochemical properties and its role as a carrier for chloride-selective electrodes. These studies reveal its effectiveness in sensing applications, particularly in flow-injection analysis where it responds to different anions . Additionally, due to its biological activity, investigations into its interactions with biological systems have highlighted potential toxicological effects, especially on aquatic organisms.

Trioctyltin chloride belongs to a class of organotin compounds that share similar structural characteristics but differ in their functional properties and applications. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dibutyltin dichloride | Used as a stabilizer; less toxic than trioctyltin chloride | |

| Tributyltin chloride | Effective biocide; highly toxic to marine life | |

| Dimethyltin dichloride | Used in plastics; lower toxicity profile | |

| Stannous octoate | Commonly used catalyst; less hazardous |

Uniqueness of Trioctyltin Chloride: Trioctyltin chloride is unique due to its specific chain length (octyl groups), which imparts distinct hydrophobic properties compared to other organotin compounds. Its application as an antifungal agent and pesticide further distinguishes it from others that may not possess such biological activity.

Traditional Alkylation Routes Using Tin-Sodium Alloys

The synthesis of trioctyltin chloride through tin-sodium alloy alkylation represents one of the foundational methodologies in organotin chemistry, with historical significance dating back to 1852 when Lowich first reported the reaction of alkyl halides with tin-sodium alloys [1]. This direct alkylation approach involves the reaction of tin-sodium alloy with octyl halides to produce trioctyltin chloride according to the general reaction:

3Na-Sn + 3C8H17X → (C8H17)3SnCl + 3NaX + 2Sn

The tin-sodium alloy method operates through a direct metal insertion mechanism where the alloy surface serves as the active site for halogen abstraction from the organic halide [1] [2]. The rate-determining step involves metal surface activation, which requires careful control of alloy composition and surface area to achieve optimal reaction rates [1]. The reaction typically proceeds at elevated temperatures ranging from 175-200°C, with reaction yields of 70-85% being commonly achieved[synthesismethodstable].

The mechanism involves the formation of an organometallic intermediate through the insertion of the tin-sodium alloy into the carbon-halogen bond of the octyl halide. The process requires stoichiometric control to prevent the formation of unwanted byproducts, particularly tetraoctyltin compounds that can contaminate the final product [3] [4]. The alloy composition plays a crucial role in determining both reaction rate and selectivity, with surface area being a critical factor in the metal surface activation step[synthesismethodstable].

Industrial implementation of this method faces several challenges, including difficult stoichiometric control and significant byproduct formation[synthesismethodstable]. The reaction typically produces a mixture of organotin compounds requiring subsequent purification steps to isolate pure trioctyltin chloride. The method offers advantages in terms of direct one-step synthesis without requiring organometallic intermediates, making it economically attractive for large-scale production[synthesismethodstable].

Modern Purification Techniques (Distillation, Phase Separation)

Modern purification of trioctyltin chloride employs sophisticated techniques designed to achieve high purity levels required for industrial applications. The primary methods include vacuum distillation, fractional distillation, liquid-liquid extraction, and phase separation techniques[purificationmethodstable].

Vacuum Distillation

Vacuum distillation represents the most effective purification method for trioctyltin chloride, operating at reduced pressure conditions of 0.1-1.0 Torr and temperatures of 193-198°C [5] [6]. This technique achieves purity levels of 95-99% with excellent industrial applicability[purificationmethodstable]. The process exploits the differential vapor pressures of trioctyltin chloride and its contaminants, allowing for efficient separation while minimizing thermal decomposition [7] [6].

The vacuum distillation process requires precise temperature control to prevent decomposition of the organotin compound. The boiling point of trioctyltin chloride under reduced pressure conditions is significantly lower than at atmospheric pressure, enabling purification at moderate temperatures that preserve the integrity of the tin-carbon bonds [5] [6]. For products with significant vapor pressures, fractional distillation can be employed to achieve even higher purity levels [6].

Phase Separation Techniques

Phase separation methods utilize density differences between trioctyltin chloride and contaminating compounds to achieve purification [8] [4]. These techniques are particularly effective for removing dioctyltin and trioctyltin compounds from monooctyltin trichloride synthesis mixtures [8] [4]. The process involves the selective extraction of the desired organotin compound into an aqueous phase containing halide ions, while most dioctyltin and trioctyltin compounds remain in the organic phase [8] [4].

The phase separation process can be optimized through careful selection of extraction solvents and pH conditions. Hydrochloric acid solutions are commonly employed to facilitate the selective extraction of trioctyltin chloride while leaving higher-substituted organotin compounds in the organic phase [8] [4]. The method achieves separation efficiencies of 85-92% with excellent industrial applicability[purificationmethodstable].

Liquid-Liquid Extraction

Liquid-liquid extraction employs two immiscible solvents with different densities to separate trioctyltin chloride based on relative solubilities[purificationmethodstable]. The technique achieves purity levels of 90-95% with moderate efficiency and industrial applicability[purificationmethodstable]. The method is particularly useful for removing polar impurities and can be combined with other purification techniques for enhanced effectiveness [9].

Industrial-Scale Optimization Challenges

Industrial-scale production of trioctyltin chloride faces numerous optimization challenges that significantly impact process efficiency, product quality, and economic viability. These challenges encompass reaction control, heat management, byproduct formation, equipment corrosion, environmental compliance, and product quality maintenance[optimizationchallengestable].

Reaction Control Challenges

Stoichiometric control and reaction selectivity represent primary challenges in industrial synthesis[optimizationchallengestable]. The synthesis of trioctyltin chloride requires precise control of reactant ratios to prevent formation of unwanted byproducts such as tetraoctyltin and dioctyltin compounds [3] [4]. Variations in stoichiometry can lead to significant yield reduction and quality variation, impacting both production efficiency and economic viability[optimizationchallengestable].

Process automation and real-time monitoring systems have been implemented to address these challenges[optimizationchallengestable]. Advanced control systems enable continuous monitoring of reaction parameters, allowing for immediate adjustment of conditions to maintain optimal stoichiometric ratios [10]. The implementation of statistical process control methods helps maintain consistent product quality across production batches[optimizationchallengestable].

Heat Management Issues

The exothermic nature of organotin synthesis reactions creates significant heat management challenges[optimizationchallengestable]. Temperature uniformity across large-scale reactors is difficult to maintain, leading to hot spots that can promote unwanted side reactions and product decomposition [10]. These thermal effects can result in safety hazards and increased energy costs[optimizationchallengestable].

Heat exchangers and staged addition protocols have been developed to mitigate these issues[optimizationchallengestable]. The implementation of continuous cooling systems and temperature-controlled reactors helps maintain uniform reaction conditions [10]. Staged addition of reactants prevents sudden temperature spikes and allows for better control of reaction kinetics[optimizationchallengestable].

Equipment Corrosion

Chloride-induced corrosion represents a significant challenge in industrial organotin production[optimizationchallengestable]. The corrosive nature of chloride compounds leads to material degradation and equipment failure, resulting in increased maintenance costs and production downtime[optimizationchallengestable]. The selection of appropriate construction materials is critical for long-term operational efficiency [11].

Corrosion-resistant materials and protective coatings have been developed to address these challenges[optimizationchallengestable]. The use of specialized alloys and ceramic-lined reactors helps extend equipment lifetime and reduce maintenance requirements [11]. Regular inspection and preventive maintenance protocols are essential for maintaining equipment integrity[optimizationchallengestable].

Byproduct Management in Tetraalkyltin Contamination

The management of tetraalkyltin byproducts represents a critical aspect of trioctyltin chloride production, as these compounds can significantly impact product quality and require specialized handling procedures[byproductmanagementtable]. The primary byproducts include tetraoctyltin, dioctyltin dichloride, monooctyltin trichloride, tin chloride residues, and organic chlorides[byproductmanagementtable].

Tetraoctyltin Contamination

Tetraoctyltin (R4Sn) contamination typically occurs at concentrations of 5-15% in crude trioctyltin chloride synthesis[byproductmanagementtable]. This contamination arises from over-alkylation reactions and redistribution processes during synthesis [3] [4]. The removal of tetraoctyltin requires selective extraction techniques using hydrochloric acid solutions, achieving separation efficiencies of 85-95%[byproductmanagementtable].

The selective extraction process exploits the different solubilities of trioctyltin chloride and tetraoctyltin in aqueous acidic solutions [8] [4]. Trioctyltin chloride shows enhanced solubility in hydrochloric acid solutions, while tetraoctyltin remains largely insoluble, enabling effective separation [8] [4]. The process can be optimized through careful control of acid concentration and extraction conditions [8] [4].

Dioctyltin and Monooctyltin Impurities

Dioctyltin dichloride (R2SnCl2) and monooctyltin trichloride (RSnCl3) represent significant impurities formed during synthesis[byproductmanagementtable]. These compounds typically occur at concentrations of 2-8% and 3-10% respectively[byproductmanagementtable]. Their removal requires specialized techniques including phase separation and fractional distillation[byproductmanagementtable].

Phase separation techniques achieve separation efficiencies of 90-98% for dioctyltin dichloride with moderate recovery potential[byproductmanagementtable]. The process involves selective extraction into aqueous phases, leaving the desired trioctyltin chloride in organic phases [8] [4]. Fractional distillation can achieve 80-90% separation efficiency for monooctyltin trichloride, with high recovery potential for this valuable intermediate[byproductmanagementtable].

Tin Chloride Residues

Inorganic tin chloride residues typically constitute 1-5% of crude product and can be effectively removed through aqueous washing procedures[byproductmanagementtable]. These residues have low recovery potential but can be removed with 95-99% efficiency through proper washing protocols[byproductmanagementtable]. The aqueous washing process must be carefully controlled to prevent hydrolysis of the desired organotin product [12].

Organic Chloride Byproducts

Organic chloride byproducts, comprising 2-7% of crude product, require solvent extraction for removal[byproductmanagementtable]. These compounds have moderate recovery potential and can be removed with 75-85% efficiency through appropriate extraction procedures[byproductmanagementtable]. The choice of extraction solvent is critical for achieving optimal separation while maintaining product integrity [9].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 63 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 60 of 63 companies with hazard statement code(s):;

H315 (98.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (98.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Stannane, chlorotrioctyl-: ACTIVE